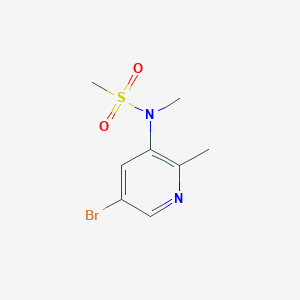
N-(5-bromo-2-methylpyridin-3-yl)-N-methylmethanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-bromo-2-methylpyridin-3-yl)-N-methylmethanesulfonamide is an organic compound with the molecular formula C8H11BrN2O2S. This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. It is a solid at room temperature and can be dissolved in appropriate solvents for use in different reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-bromo-2-methylpyridin-3-yl)-N-methylmethanesulfonamide typically involves a multi-step process. One common method is the palladium-catalyzed Suzuki cross-coupling reaction. This reaction involves the coupling of 5-bromo-2-methylpyridin-3-amine with arylboronic acids in the presence of a palladium catalyst . The reaction conditions usually include the use of a base such as potassium carbonate and a solvent like ethanol or water. The reaction is carried out at elevated temperatures to achieve moderate to good yields of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process. The reaction conditions are optimized to ensure high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(5-bromo-2-methylpyridin-3-yl)-N-methylmethanesulfonamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The compound can be oxidized to form different derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of amine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Scientific Research Applications
N-(5-bromo-2-methylpyridin-3-yl)-N-methylmethanesulfonamide has a wide range of applications in scientific research:
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of N-(5-bromo-2-methylpyridin-3-yl)-N-methylmethanesulfonamide involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal centers in catalytic reactions. It can also interact with biological molecules, potentially inhibiting or modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-methylpyridin-3-amine: A precursor used in the synthesis of N-(5-bromo-2-methylpyridin-3-yl)-N-methylmethanesulfonamide.
N-(5-bromo-2-methylpyridin-3-yl)acetamide: Another derivative with similar chemical properties.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both bromine and sulfonamide functional groups. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C8H11BrN2O2S |
|---|---|
Molecular Weight |
279.16 g/mol |
IUPAC Name |
N-(5-bromo-2-methylpyridin-3-yl)-N-methylmethanesulfonamide |
InChI |
InChI=1S/C8H11BrN2O2S/c1-6-8(4-7(9)5-10-6)11(2)14(3,12)13/h4-5H,1-3H3 |
InChI Key |
GMVQOFOKEZVMDA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=N1)Br)N(C)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


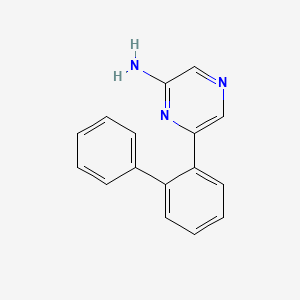
![7-Bromo-1-methyl-1H-imidazo[4,5-B]pyridine](/img/structure/B13900207.png)
![[3-[Tert-butyl(dimethyl)silyl]oxy-2-[(2,2-dichloroacetyl)amino]-1-(4-nitrophenyl)propyl] acetate](/img/structure/B13900209.png)
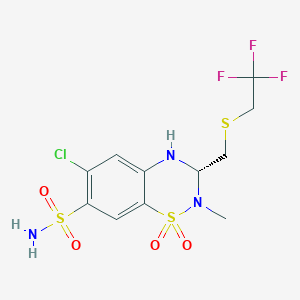
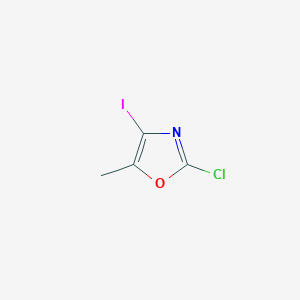
![[4,5-Dihydroxy-2-[3,4,5-trihydroxy-2-[[14-hydroxy-15-[5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethyl-9-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]-6-(hydroxymethyl)oxan-4-yl]oxyoxan-3-yl] acetate](/img/structure/B13900232.png)

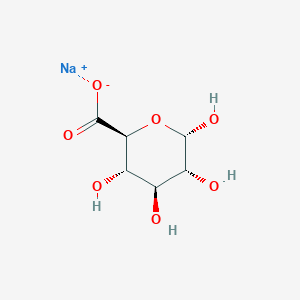
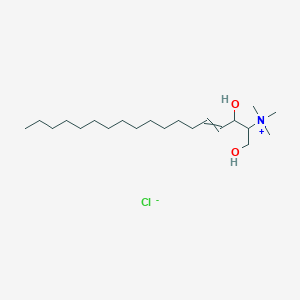
![Benzo[d][1,3]dioxol-5-yl (E)-3-(4-Hydroxy-3-methoxyphenyl)acrylate](/img/structure/B13900254.png)

![[(4R)-4-fluoro-1,2-dimethyl-pyrrolidin-2-yl]methanol](/img/structure/B13900260.png)
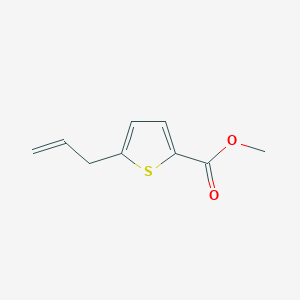
![(5R)-5-tert-butyl-2-(2,3,4,5,6-pentafluorophenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium;tetrafluoroborate](/img/structure/B13900266.png)
